molecular formula C24H28N2O6 B557121 Boc-D-Dab(Fmoc)-OH CAS No. 131570-57-5

Boc-D-Dab(Fmoc)-OH

Cat. No.: B557121
CAS No.: 131570-57-5
M. Wt: 440.5 g/mol
InChI Key: MJZDTTZGQUEOBL-HXUWFJFHSA-N
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Description

Boc-D-Dab(Fmoc)-OH is a compound that combines the protective groups tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) with the amino acid D-diaminobutyric acid (D-Dab). This compound is primarily used in peptide synthesis, where the protective groups help in the stepwise construction of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Dab(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of D-diaminobutyric acid. The process begins with the protection of the amino group using the Boc group, followed by the protection of the side chain amino group with the Fmoc group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and Fmoc chloride for Fmoc protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-D-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Boc-D-Dab(Fmoc)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups Boc and Fmoc prevent unwanted side reactions during the stepwise construction of peptides. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions, allowing for the selective deprotection and coupling of amino acids in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Dap(Fmoc)-OH: Similar structure but with D-diaminopropionic acid instead of D-diaminobutyric acid.

    Boc-D-Orn(Fmoc)-OH: Contains D-ornithine instead of D-diaminobutyric acid.

Uniqueness

Boc-D-Dab(Fmoc)-OH is unique due to the presence of D-diaminobutyric acid, which provides distinct steric and electronic properties compared to other amino acids. This uniqueness can influence the folding and stability of the resulting peptides, making it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDTTZGQUEOBL-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927270
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131570-57-5
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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